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molecular formula C12H12N2S B8632604 4-[(4-pyridinylmethyl)thio]benzenamine

4-[(4-pyridinylmethyl)thio]benzenamine

Cat. No. B8632604
M. Wt: 216.30 g/mol
InChI Key: RIOFBOIXVRXZRB-UHFFFAOYSA-N
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Patent
US07262185B2

Procedure details

4-aminothiophenol (8.9 g) was dissolved in methanol (178 ml), aqueous solution of sodium hydroxide (6.8 g, 53.4 ml) was added to the mixture, 4-(chloromethyl)pyridine hydrochloride (14.0 g) was added to the mixture at 0° C., and the mixture was stirred for 2 hours at room temperature. The solvent was removed under reduced pressure, and the obtained residue was added to water, and extracted with ethyl acetate. The organic layer was washed with saturated brine, and dried over magnesium sulfate. The solvent was removed under reduced pressure and the obtained residue was washed with hexane/ethyl acetate, to give 4-[(4-pyridinylmethyl)sulfanyl]aniline (13.7 g).
Quantity
8.9 g
Type
reactant
Reaction Step One
Quantity
178 mL
Type
solvent
Reaction Step One
Quantity
53.4 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([SH:8])=[CH:4][CH:3]=1.[OH-].[Na+].Cl.Cl[CH2:13][C:14]1[CH:19]=[CH:18][N:17]=[CH:16][CH:15]=1>CO>[N:17]1[CH:18]=[CH:19][C:14]([CH2:13][S:8][C:5]2[CH:6]=[CH:7][C:2]([NH2:1])=[CH:3][CH:4]=2)=[CH:15][CH:16]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
8.9 g
Type
reactant
Smiles
NC1=CC=C(C=C1)S
Name
Quantity
178 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
53.4 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
14 g
Type
reactant
Smiles
Cl.ClCC1=CC=NC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 2 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the mixture at 0° C.
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
ADDITION
Type
ADDITION
Details
the obtained residue was added to water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
WASH
Type
WASH
Details
the obtained residue was washed with hexane/ethyl acetate

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1=CC=C(C=C1)CSC1=CC=C(N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 13.7 g
YIELD: CALCULATEDPERCENTYIELD 89.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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